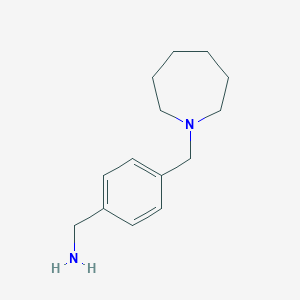
4-Azepan-1-ilmetil-bencilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzazepine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a Pd(II)-catalyzed cascade approach was used to synthesize 9-chloro-1H-benzo[b]furo[3,4-e]azepin-1-ones, which involved intramolecular syn-oxypalladation, olefin insertion, and ortho sp2-C-Cl bond formation reactions . Another synthesis method for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . These methods highlight the intricate steps and conditions required to synthesize benzazepine derivatives.
Molecular Structure Analysis
The molecular structure of benzazepine derivatives is characterized by the presence of a seven-membered heterocyclic ring containing nitrogen. X-ray crystallography has been used to determine the solid-state structures of several benzazepine compounds, revealing details about their conformation and stereochemistry . The molecular structures can significantly influence the physical and chemical properties of these compounds, as well as their reactivity and potential applications.
Chemical Reactions Analysis
Benzazepine derivatives can participate in various chemical reactions. For example, 4-Phenylbenzylidene benzylamine has been used as a reagent for the titration of lithium alkyls and metal amides, indicating its reactivity with organometallic compounds . The electrocyclization reactions of 2-aza-4,5-benzoheptatrienyllithium compounds to form 4,5-dihydro-3H-benzo[c]azepines demonstrate the ability of these compounds to undergo ring-closure reactions with high diastereoselectivity . These reactions are crucial for understanding the reactivity patterns of benzazepine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For instance, the presence of different functional groups and the stereochemistry of the benzazepine ring can affect properties such as solubility, melting point, and reactivity. Hydrogen bonding plays a significant role in the assembly of these compounds in the solid state, as seen in the various hydrogen-bonded structures ranging from zero to three dimensions . These properties are essential for the practical application of benzazepine derivatives in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
4-Azepan-1-ilmetil-bencilamina: se utiliza en la investigación en proteómica, que implica el estudio a gran escala de proteínas, particularmente sus estructuras y funciones . Este compuesto se utiliza en la preparación de muestras y el análisis de interacciones y dinámicas de proteínas. Su papel en la proteómica es crucial para comprender los complejos procesos biológicos a nivel de proteínas.
Biología Molecular
En biología molecular, This compound puede utilizarse en el estudio de enzimas proteolíticas, que son esenciales para la hidrólisis de enlaces peptídicos en proteínas . Estas enzimas juegan un papel significativo en varios procesos biológicos y en el ciclo de vida de muchos patógenos, haciendo que este compuesto sea valioso para la investigación en cinética enzimática y el diseño de inhibidores.
Propiedades
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-5-7-14(8-6-13)12-16-9-3-1-2-4-10-16/h5-8H,1-4,9-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBPTTSAEHCYPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

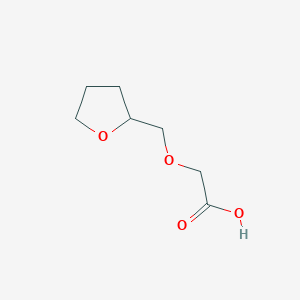

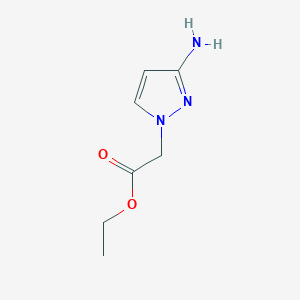
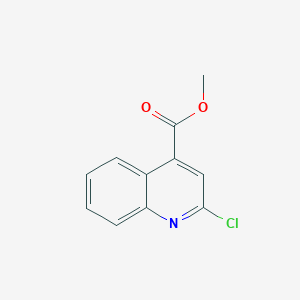

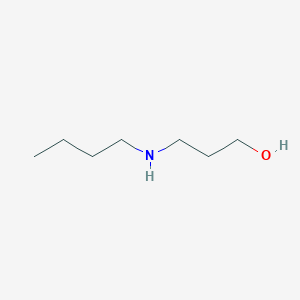
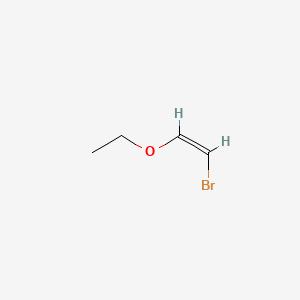
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)





